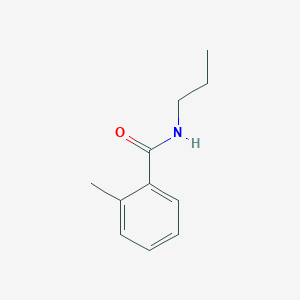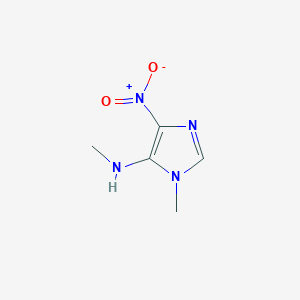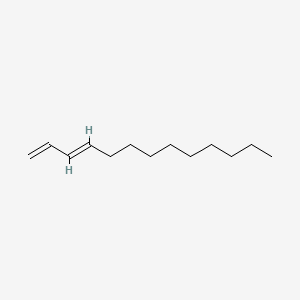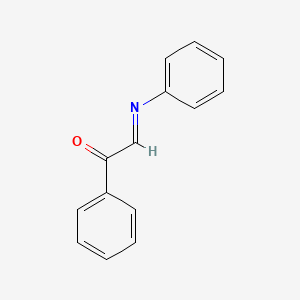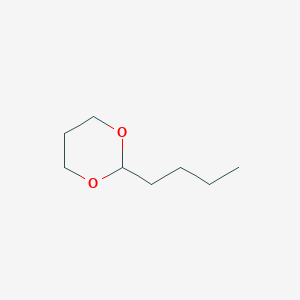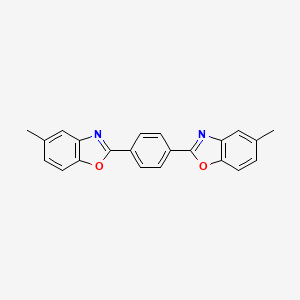
Benzoxazole, 2,2'-(1,4-phenylene)bis[5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoxazole, 2,2’-(1,4-phenylene)bis[5-methyl-]: is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of two benzoxazole units connected by a 1,4-phenylene bridge, with methyl groups at the 5-positions of each benzoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, or alkynones under different reaction conditions and catalysts. For instance, a common method involves the use of 2-aminophenol and aldehydes in the presence of a catalyst such as a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions . This method yields the desired benzoxazole derivatives with high efficiency.
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of catalysts and reaction conditions can be optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Benzoxazole, 2,2’-(1,4-phenylene)bis[5-methyl-] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, or acylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives.
Applications De Recherche Scientifique
Benzoxazole, 2,2’-(1,4-phenylene)bis[5-methyl-] has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Benzoxazole derivatives have been studied for their potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Mécanisme D'action
The mechanism of action of benzoxazole, 2,2’-(1,4-phenylene)bis[5-methyl-] involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms. The compound’s anticancer effects are believed to involve the inhibition of key enzymes and signaling pathways that regulate cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Benzoxazole: The parent compound with a single benzoxazole ring.
2-Methylbenzoxazole: A derivative with a methyl group at the 2-position.
4,4’-Bis(5-methyl-2-benzoxazolyl)stilbene: A compound with two benzoxazole units connected by a stilbene bridge.
Uniqueness: Benzoxazole, 2,2’-(1,4-phenylene)bis[5-methyl-] is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the 1,4-phenylene bridge and methyl groups at the 5-positions enhances its stability and reactivity compared to other benzoxazole derivatives.
Propriétés
Numéro CAS |
4609-25-0 |
|---|---|
Formule moléculaire |
C22H16N2O2 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
5-methyl-2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C22H16N2O2/c1-13-3-9-19-17(11-13)23-21(25-19)15-5-7-16(8-6-15)22-24-18-12-14(2)4-10-20(18)26-22/h3-12H,1-2H3 |
Clé InChI |
VSNONQPVPOFYOL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C4=NC5=C(O4)C=CC(=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


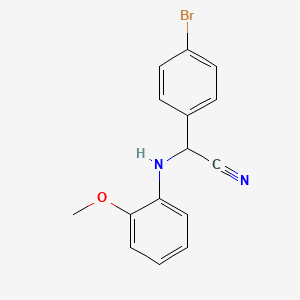
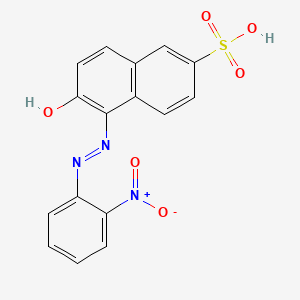
![4-nitro-N-[(1S)-2-phenylcyclopropyl]benzamide](/img/structure/B14154211.png)
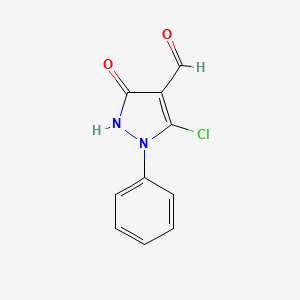
![1-(3,5-Dimethylphenyl)-3-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14154222.png)
![2-[4,7,10-Tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol](/img/structure/B14154229.png)
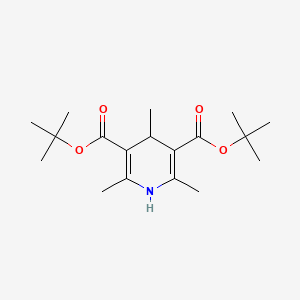
![4-methyl-N-(5-oxo-7-phenyl-3,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B14154258.png)

